2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methoxy and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(2-methoxyethylthio)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxyethyl)sulfanyl]ethanol
- 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19NO3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3S/c1-20-11-12-22-16-6-4-3-5-15(16)17(19)18-13-7-9-14(21-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChI Key |
NJPBPRPWHOSBDP-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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